molecular formula C8H12N2O B1427152 4-Isopropoxypyridin-2-amine CAS No. 1314353-62-2

4-Isopropoxypyridin-2-amine

Cat. No.: B1427152
CAS No.: 1314353-62-2
M. Wt: 152.19 g/mol
InChI Key: DSHKMXFMZNUEHE-UHFFFAOYSA-N
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Description

4-Isopropoxypyridin-2-amine is a chemical compound with the formula C8H12N2O . It has a molecular weight of 152.1937 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an isopropoxy group at the 4-position and an amine group at the 2-position . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Chemical Synthesis

4-Isopropoxypyridin-2-amine has been utilized in chemical synthesis, particularly in the amination of pyridines and quinolines. The compound has shown efficiency in converting pyridine N-oxides to 2-aminopyridines through a one-pot process involving Ts2O-t-BuNH2 followed by in situ deprotection with TFA. This process has demonstrated high yields, excellent selectivity, and good functional group compatibility (Yin et al., 2007). The same study also noted the successful derivation of 2-amino (iso)quinolines using a similar method, highlighting the versatility of the compound in chemical transformations.

Environmental Chemistry

In the realm of environmental chemistry, this compound-related compounds have been studied for their behavior in soil environments. For instance, studies have investigated the dissipation rates of various forms of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil, finding equivalent rates of dissipation when applied as different salts or ester forms. This research helps in understanding the environmental fate of these compounds and supports the regulatory processes for their safe and effective use (Wilson et al., 1997).

Nanotechnology and Catalysis

Recent advancements in nanotechnology and catalysis have seen the use of this compound derivatives in the reduction of nitro compounds to amines. Graphene-based catalysts, for instance, have been employed to enhance the reduction of toxic nitro contaminants like 4-nitrophenol (4-NP), paving the way for more efficient and environmentally friendly catalytic processes (Nasrollahzadeh et al., 2020).

Safety and Hazards

The safety data sheet for 4-Isopropoxypyridin-2-amine indicates several safety precautions. These include keeping the compound away from heat/sparks/open flames/hot surfaces, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-Isopropoxypyridin-2-amine are not available, research in the field of amine functionalized materials for CO2 capture suggests potential applications for similar compounds .

Properties

IUPAC Name

4-propan-2-yloxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHKMXFMZNUEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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